molecular formula C19H27N3O4 B1401225 Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate CAS No. 1781241-37-9

Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate

Cat. No.: B1401225
CAS No.: 1781241-37-9
M. Wt: 361.4 g/mol
InChI Key: IUYSPNIBBYIFDY-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an oxazolidinone moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Oxazolidinone Moiety: This can be achieved by reacting phenylglycine with an appropriate carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Substitution on Piperazine: The piperazine ring is then functionalized by introducing the oxazolidinone moiety through nucleophilic substitution reactions.

    Introduction of the Tert-butyl Ester Group: The final step involves esterification to introduce the tert-butyl group, often using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution on the piperazine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of piperazine and oxazolidinone pathways is beneficial.

Industry

Industrially, the compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxazolidinone moiety can form hydrogen bonds with biological macromolecules, while the piperazine ring can engage in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate is unique due to its combination of the oxazolidinone and piperazine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-19(2,3)26-17(23)21-11-9-20(10-12-21)13-16-14-22(18(24)25-16)15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYSPNIBBYIFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C(=O)O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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